{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine
Description
{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine (CAS: 945156-03-6; MFCD09763996) is a piperazine-derived aromatic amine featuring a biphenyl-2-ylcarbonyl group at the piperazine nitrogen and an aniline moiety at the para position of the phenyl ring. Its molecular formula is C₂₄H₂₄N₃O, with a molecular weight of 370.48 g/mol (calculated from structure). This compound is primarily utilized in pharmaceutical research, particularly in the development of receptor-targeted agents due to its structural versatility .
Properties
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(2-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c24-19-10-12-20(13-11-19)25-14-16-26(17-15-25)23(27)22-9-5-4-8-21(22)18-6-2-1-3-7-18/h1-13H,14-17,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLUZZCGCKTPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine typically involves multiple steps, starting with the preparation of the biphenyl-2-ylcarbonyl chloride. This intermediate is then reacted with piperazine to form the biphenyl-2-ylcarbonylpiperazine. Finally, this compound is coupled with 4-aminophenyl to yield the target compound. The reactions are usually carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, specific solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-2-ylcarbonylpiperazine derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
Tyrosinase Inhibition
One of the most promising applications of {4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme crucial for melanin biosynthesis, and its inhibition has therapeutic implications for hyperpigmentation disorders. Research indicates that derivatives of this compound exhibit competitive inhibition of tyrosinase from Agaricus bisporus, with some compounds showing significantly lower IC50 values compared to traditional inhibitors like kojic acid .
Table 1: Comparative IC50 Values of Tyrosinase Inhibitors
| Compound Name | IC50 (μM) |
|---|---|
| Kojic Acid | 17.76 |
| This compound | TBD |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | 0.18 |
Antimelanogenic Effects
Studies have demonstrated that certain derivatives of the compound can exert antimelanogenic effects on B16F10 melanoma cells without cytotoxicity, indicating their potential for skin-whitening treatments . The mechanism involves competitive binding to the active site of tyrosinase, thus inhibiting melanin production.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications in the biphenyl or piperazine moieties can significantly enhance inhibitory activity against tyrosinase.
Table 2: Structural Modifications and Their Effects
| Modification Type | Description | Effect on Activity |
|---|---|---|
| Fluorination | Addition of fluorine atom on phenyl ring | Increased potency |
| Alkyl Chain Extension | Longer alkane side chains | Variable effects |
| Substituent Variation | Different functional groups on piperazine | Altered binding affinity |
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized various derivatives of this compound and evaluated their tyrosinase inhibitory activities. The results indicated that specific modifications led to compounds with enhanced inhibitory effects, demonstrating the importance of chemical structure in pharmacological efficacy .
Case Study 2: In Vitro Testing on Melanoma Cells
In vitro tests on B16F10 melanoma cells revealed that certain derivatives not only inhibited melanin production but also showed no cytotoxic effects at effective concentrations. This highlights the potential for developing safer skin-whitening agents based on this compound's framework .
Mechanism of Action
The mechanism of action of {4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with various functional groups on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Key Observations :
- Halogenation (e.g., 11b ) or trifluoromethyl groups (11d, 11m ) increase molecular weight and may improve target binding through hydrophobic interactions .
Pyridine-Based CYP51 Inhibitors
Pyridine derivatives UDO and UDD () inhibit Trypanosoma cruzi CYP51, similar to posaconazole. Unlike {4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine, these compounds feature:
- UDO : (S)-(4-chlorophenyl)-1-(4-(trifluoromethyl)phenyl)piperazine linked to pyridine.
- UDD : N-[4-(trifluoromethyl)phenyl]-N-[1-(5-(trifluoromethyl)pyridyl)piperidyl]pyridin-3-amine.
Comparison :
- Both UDO and UDD contain trifluoromethyl groups , enhancing enzyme inhibition potency.
- The parent compound lacks pyridine rings but shares a piperazine-carbonyl-aromatic structure, suggesting divergent biological targets .
Dopamine D4 Receptor Antagonists
S 18126 and L 745,870 () are selective D4 antagonists with piperazine cores but distinct substituents:
- S 18126 : Benzoindane-piperazine hybrid (Ki = 2.4 nM at hD4).
- L 745,870 : Chlorophenyl-pyrrolopyridine-piperazine (Ki = 2.5 nM at hD4).
Key Differences :
- This compound lacks the heterocyclic moieties (e.g., pyrrolopyridine in L 745,870) critical for D4 selectivity.
- The biphenylcarbonyl group may favor interactions with non-dopaminergic targets, such as sigma receptors .
Piperazine Derivatives with Benzyl/Chlorobenzyl Substituents
Compounds like N-[(E)-Biphenyl-4-ylmethylene]-4-(2-chlorobenzyl)piperazin-1-amine () and 4-(4-chlorobenzyl)piperazin-1-amine () highlight:
- Chlorobenzyl groups improve lipophilicity (logP ~3.5) compared to the parent compound (logP estimated ~4.0).
Biological Activity
The compound {4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine, also known by its chemical formula C23H23N3O and CAS Registry Number 945156-03-6, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse scientific literature.
The synthesis of this compound typically involves the reaction of biphenyl derivatives with piperazine moieties. The compound features a biphenyl structure linked to a piperazine ring, which is known for enhancing the pharmacokinetic properties of various drugs. The molecular weight of this compound is approximately 373.46 g/mol, with a topological polar surface area of 23.6 Ų, indicating its potential solubility and permeability characteristics .
Antipsychotic Activity
Research indicates that compounds with similar structures exhibit significant antipsychotic effects. A study highlighted the synthesis of several derivatives of biphenyl-piperazine and their evaluation for antipsychotic activity, demonstrating considerable anti-dopaminergic and anti-serotonergic effects in behavioral models . This suggests that this compound may possess similar properties.
Enzyme Inhibition
The compound's structural features may also allow it to act as an inhibitor for various enzymes. For example, piperazine-containing compounds have been evaluated as competitive inhibitors for tyrosinase, an enzyme involved in melanin production. Such inhibition can have therapeutic implications in skin disorders and pigmentation issues .
Pharmacological Evaluation
A comprehensive evaluation of the pharmacological profile of this compound is essential for understanding its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Molecular Formula | C23H23N3O |
| Molecular Weight | 373.46 g/mol |
| Solubility | 2.4 µg/mL (at pH 7.4) |
| Topological Polar Surface Area | 23.6 Ų |
Case Studies
While direct case studies specifically focusing on this compound are scarce, related compounds have been extensively studied:
- Antipsychotic Efficacy : A series of biphenyl-piperazine derivatives demonstrated significant efficacy in reducing psychotic symptoms in animal models.
- Anticancer Activity : Compounds structurally analogous to this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for {4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, amine intermediates (e.g., 4-aminophenylpiperazine derivatives) can react with biphenyl carbonyl chlorides under anhydrous conditions (e.g., CH₂Cl₂, Et₃N) . Purification often involves column chromatography (e.g., chloroform:methanol gradients) or crystallization from dimethylether . Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of acyl chloride), temperature (reflux for 12–24 hours), and using catalysts like DMAP for improved yields .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- NMR (¹H/¹³C) to confirm piperazine ring substitution patterns and biphenyl connectivity .
- HPLC (with TFA modifiers) to assess purity (>95%) and resolve polar byproducts .
- Mass spectrometry (ESI-TOF) for molecular weight validation (e.g., C₂₃H₂₄ClN₅O₂ in related structures) .
- X-ray crystallography for resolving stereochemical ambiguities in analogues .
Q. What structural modifications enhance solubility or stability without compromising bioactivity?
- Methodological Answer : Common strategies:
- Salt formation : Converting the free base to dihydrochloride salts improves aqueous solubility (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) .
- PEGylation : Adding polyethylene glycol (PEG) chains to the phenylamine group reduces aggregation .
- Methoxy or hydroxyl substituents : Introduced at the biphenyl moiety to enhance polarity and metabolic stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting adenosine or dopamine receptors?
- Methodological Answer :
- Substitution patterns : Varying the biphenyl group (e.g., 2,3-dichloro vs. 4-fluoro substituents) modulates affinity for D₃ vs. D₂ receptors. For example, 2,3-dichlorophenylpiperazine derivatives show >100-fold selectivity for D₃ receptors .
- Linker optimization : Ethyl or butyl spacers between piperazine and phenyl groups balance lipophilicity (ClogP 2–3.5) and blood-brain barrier penetration .
- Functional group swaps : Replacing carbonyl with sulfonamide groups alters receptor subtype selectivity (e.g., adenosine A₂A vs. A₁) .
Q. What computational approaches predict binding modes and optimize pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Glide identifies key interactions (e.g., hydrogen bonds with Asp110 in adenosine A₂A receptors) .
- Molecular dynamics (MD) : Simulations (50–100 ns) assess stability of ligand-receptor complexes in lipid bilayers .
- QSAR models : Use ClogP, polar surface area, and topological polar surface area (TPSA) to predict bioavailability and CNS penetration .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate assays : Use standardized protocols (e.g., cAMP accumulation for adenosine receptors) across labs to minimize variability .
- Purity validation : Ensure intermediates are >95% pure via HPLC to exclude confounding effects from byproducts .
- Control cell lines : Compare activity in CHO-K1 vs. HEK-293 cells to rule out cell-specific artifacts .
Q. What strategies improve in vivo pharmacokinetics and reduce off-target effects?
- Methodological Answer :
- Prodrug design : Masking the amine group as acetyl or tert-butoxycarbonyl (Boc) derivatives enhances oral bioavailability .
- Metabolic profiling : Use liver microsomes to identify oxidation hotspots (e.g., piperazine ring) for deuterium substitution .
- Toxicology screens : Assess hERG channel inhibition (IC₅₀ >10 μM) and Ames test results to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
